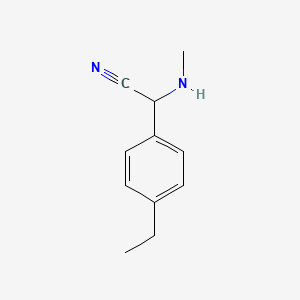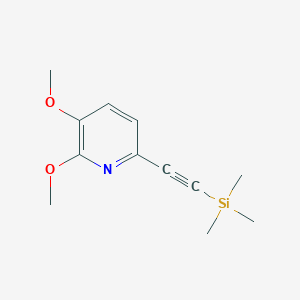
2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine
Descripción general
Descripción
2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine is a unique chemical compound with the empirical formula C12H17NO2Si . It has a molecular weight of 235.35 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound isCOc1ccc (nc1OC)C#C [Si] (C) (C)C . This provides a textual representation of the compound’s structure.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine has been synthesized and characterized in various studies. One such instance involves the preparation of 2-[2-(Trimethylsilyl)ethynyl] pyridine, followed by desilylation to produce 2-ethynylpyridine, which is then used in oxidative coupling processes. This compound has been utilized in the synthesis of other complex molecules such as 2,5-bis(2-pyridyl)thiophene (Al-taweel, 2002).
Molecular Design and Reactivity
In the field of molecular design, the compound has been employed as a building block for creating larger, more complex structures. For example, its derivatives have been used in one-pot synthesis methods to produce nitrogen-containing lactones and dihydropyridine carboxylic acids, showcasing its versatility in organic synthesis (Rudler et al., 2002); (Ballinas-Indilí et al., 2021).
Chemical Reactions and Transformations
This compound has also been involved in various chemical reactions and transformations. In one study, its interaction with halopyridinols led to the creation of functionalized furo[3,2-b]pyridines and furo[2,3-b]pyridines through a coupling/cyclization process (Arcadi et al., 2002). Additionally, the synthesis and study of a series of 6-substituted-2,4-dimethyl-3-pyridinols with interesting antioxidant properties have been reported, indicating the potential biomedical applications of derivatives of this compound (Wijtmans et al., 2004).
Structural and Conformational Studies
Conformational control through cooperative nonconventional C-H...N hydrogen bonds has been observed in derivatives of this compound, contributing to the understanding of molecular structures and interactions (Bosch et al., 2021).
Synthesis of Polycyclic Compounds
Furthermore, 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine has been instrumental in the synthesis of polycyclic compounds such as azacorannulenes and related heteroaromatic compounds, demonstrating its utility in constructing complex molecular architectures (Dix et al., 2002).
Safety And Hazards
Propiedades
IUPAC Name |
2-(5,6-dimethoxypyridin-2-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2Si/c1-14-11-7-6-10(13-12(11)15-2)8-9-16(3,4)5/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYWZFBARMYPPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C#C[Si](C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



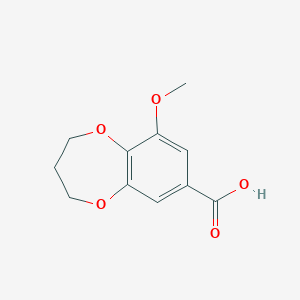
![Ethyl 3-[6-(cyclohexyloxy)pyridin-3-yl)]acrylate](/img/structure/B1452628.png)
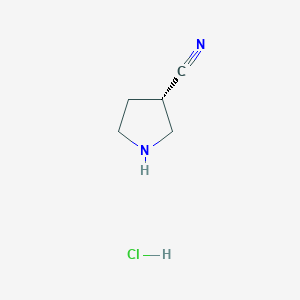
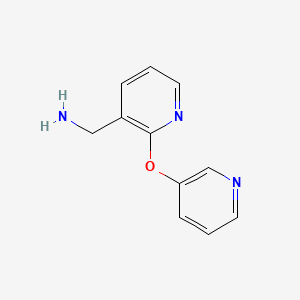


![Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate](/img/structure/B1452638.png)

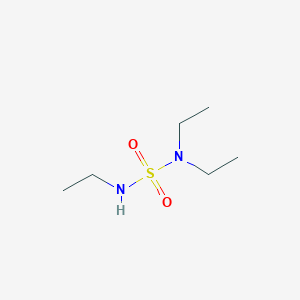
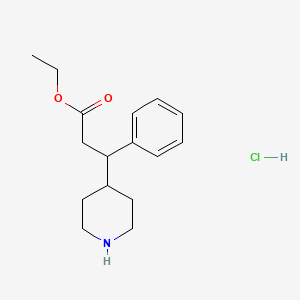
![Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate](/img/structure/B1452646.png)

